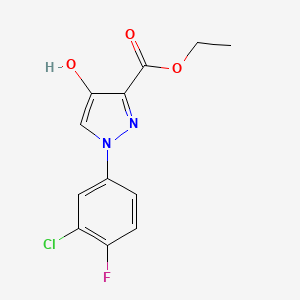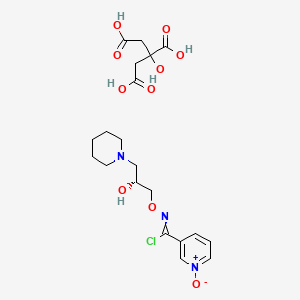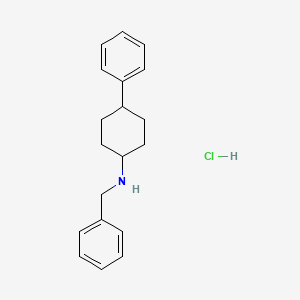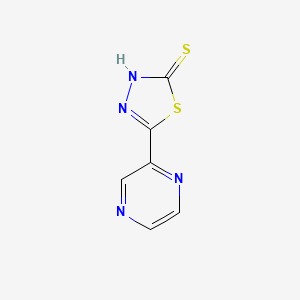
ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
概要
説明
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group, a hydroxyl group, and an ethyl ester group
準備方法
The synthesis of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and ethyl acetoacetate.
Formation of the Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This can be achieved through a cyclization reaction involving the condensation of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Esterification: The resulting pyrazole intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and cost-effectiveness.
化学反応の分析
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer activities.
Agrochemicals: The compound can be used as a building block in the synthesis of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants.
Biological Research: The compound can be used as a tool in biological research to study the effects of pyrazole derivatives on various biological pathways and targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The specific molecular targets and pathways involved depend on the biological context and the specific structure of the compound.
類似化合物との比較
Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3-Chloro-4-fluorophenylpyrazole Derivatives: These compounds share the same phenylpyrazole core but may have different substituents, leading to variations in their biological activities and properties.
Pyrazole-3-carboxylate Derivatives: These compounds have the same pyrazole-3-carboxylate core but may have different substituents on the pyrazole ring, affecting their reactivity and applications.
Fluorophenylpyrazole Derivatives: These compounds have a fluorophenyl group attached to the pyrazole ring, similar to this compound, but may have different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDGFBQXRIHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158232 | |
| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379241-53-9 | |
| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379241-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)

![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B3327714.png)


![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)
![N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine](/img/structure/B3327734.png)




